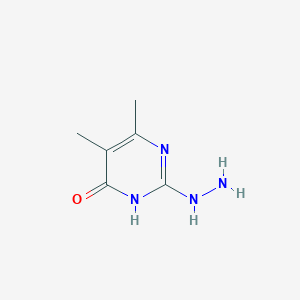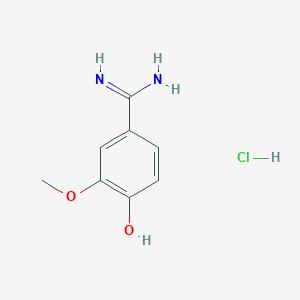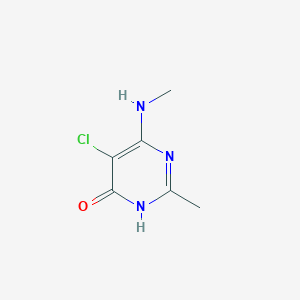![molecular formula C16H23ClN2O2 B1418321 2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1000930-28-8](/img/structure/B1418321.png)
2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Overview
Description
2-Chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, commonly known as 2C-N-DMBA, is an organic compound used in scientific research. It is a derivative of the widely used compound 2-chloro-N-methylbenzamide (2C-MB), and is used in various studies in the fields of biochemistry, physiology, and drug development. 2C-N-DMBA is a chiral molecule, and its two enantiomers can be used separately or in combination. It has been used to study the structure and function of proteins, as well as to investigate the pharmacological properties of drugs.
Scientific Research Applications
Synthesis of Novel Compounds : One study describes the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles using 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide and dimethylamine, indicating a potential application in creating new organic compounds (Shablykin et al., 2018).
Hydrolysis and Heterolysis Studies : Research into the base-catalyzed and acid-catalyzed hydrolysis of a related compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide, can provide insights into the chemical behavior of similar acetamide compounds under different conditions (Rouchaud et al., 2010).
Anticancer Research : A study on the synthesis and testing of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for anticancer activity suggests that similar compounds may have potential applications in medicinal chemistry and drug development (Horishny et al., 2021).
Alkylation and Ring Closure Reactions : Another study used a similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in various alkylation and ring closure reactions, highlighting the potential use of these types of compounds in synthetic organic chemistry (Roman, 2013).
Synthesis of Metal Complexes : The synthesis of new metal complexes using derivatives of chloroacetamide compounds demonstrates another area of application, particularly in the development of new materials with potential industrial and research applications (Al-jeboori et al., 2010).
Antimicrobial Evaluation : A study on the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and their screening for antimicrobial activities indicates the potential use of similar compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-18(2)14-7-5-13(6-8-14)11-19(16(20)10-17)12-15-4-3-9-21-15/h5-8,15H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBLKENLIXLKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)
![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)
![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)



![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)
![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)
![N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418257.png)
![N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418258.png)
